![molecular formula C4H8O8 B3115088 Dihydroxyfumaric acid dihydrate CAS No. 20688-70-4](/img/structure/B3115088.png)
Dihydroxyfumaric acid dihydrate
Overview
Description
Dihydroxyfumaric acid hydrate (DHF) is an endogenous metabolite . It appears as an off-white to yellow and faint beige powder . The diester derivative of DHF has been used exclusively as an electrophile in organic synthesis .
Synthesis Analysis
The synthesis of Dihydroxyfumaric acid dihydrate involves a decarboxylative aldol reaction with aldehydes in the presence of caesium carbonate and brucine . The reaction conditions involve 1.2 eq Li2CO3, H2O/dioxane (3/2), at room temperature for 16 hours .Molecular Structure Analysis
The molecular formula of Dihydroxyfumaric acid dihydrate is C4H4O6 · xH2O . Its molecular weight is 148.07 (anhydrous basis) . The crystal structure of Dihydroxyfumaric acid dihydrate has been reported .Chemical Reactions Analysis
Dihydroxyfumaric acid dihydrate reacts with glyoxylic acid monohydrate . It is also reported to react with glyoxylate, glycolaldehyde, and glyceraldehyde, via α-keto acid intermediates, to afford triose, tetrulose, and pentuloses .Physical And Chemical Properties Analysis
Dihydroxyfumaric acid dihydrate is soluble in methanol . It has a molecular weight of 148.071 Da and a mono-isotopic mass of 148.000793 Da .Scientific Research Applications
- Dihydroxyfumaric acid dihydrate is used as a precursor in organic synthesis. Researchers utilize it to prepare mesoxalic acid semialdehyde and its derivatives .
- That fact reduces the possibility of formation of colloidal haze in wine, and dihydroxyfumarate can be used in certain amounts as a preservative .
- EPR spectroscopy studies have explored the interactions between these two compounds, shedding light on their combined antioxidant activity .
- The crystal structure of dihydroxyfumaric acid dihydrate has been reported. Understanding its arrangement in the solid state aids in predicting its behavior in various environments .
- Dihydroxyfumaric acid reacts with glyoxylate, glycolaldehyde, and glyceraldehyde via α-keto acid intermediates. These reactions lead to the formation of triose, tetrulose, and pentuloses .
Organic Synthesis and Derivatives
Food and Beverage Industry
Antioxidant Co-Actions
Crystallography and Structural Studies
Chemical Reactions and Intermediates
Mechanism of Action
Target of Action
Dihydroxyfumaric acid dihydrate is a dicarboxylic hydroxy acid . It is involved in metabolism during grapes ripening and serves as a catalyst for redox reactions . It is also reported to react with glyoxylate, glycolaldehyde, and glyceraldehyde .
Mode of Action
Dihydroxyfumaric acid dihydrate reacts with glyoxylate, glycolaldehyde, and glyceraldehyde, via α-keto acid intermediates . This interaction leads to the formation of triose, tetrulose, and pentuloses .
Biochemical Pathways
The compound plays a significant role in the metabolic pathways during grapes ripening . It acts as a catalyst for redox reactions . The oxidation product of dihydroxyfumaric acid dihydrate was later proved to be diketosuccinic acid .
Pharmacokinetics
It is known that the compound exhibits solubility in water, ethanol, and various organic solvents , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The interaction of dihydroxyfumaric acid dihydrate with its targets leads to the formation of triose, tetrulose, and pentuloses . These products could potentially influence various biochemical processes and pathways.
Action Environment
The action of dihydroxyfumaric acid dihydrate can be influenced by various environmental factors. For instance, its solubility in different solvents could affect its bioavailability and efficacy. Furthermore, its role as a catalyst for redox reactions suggests that its action could be influenced by the redox state of the environment.
Safety and Hazards
properties
IUPAC Name |
(E)-2,3-dihydroxybut-2-enedioic acid;dihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O6.2H2O/c5-1(3(7)8)2(6)4(9)10;;/h5-6H,(H,7,8)(H,9,10);2*1H2/b2-1+;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRMCGGUXOJSDA-SEPHDYHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)O)(C(=O)O)O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=O)O)\O)(\C(=O)O)/O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroxyfumaric acid dihydrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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